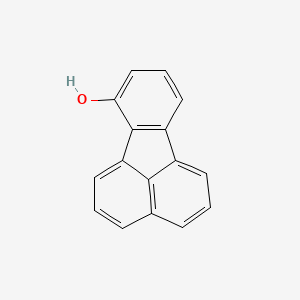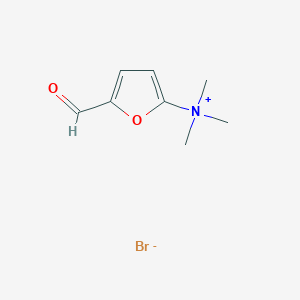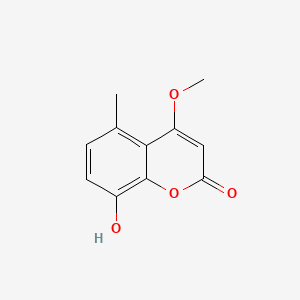![molecular formula C9H15BrO3 B14416239 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 84298-08-8](/img/structure/B14416239.png)
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,4,6-trioxaspiro[46]undecane is a chemical compound characterized by its unique spiro structure, which includes a bromomethyl group and three oxygen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is usually carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
Applications De Recherche Scientifique
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It is used in the design of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to engage in specific interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
- 2-(Chloromethyl)-1,4,6-trioxaspiro[4.6]undecane
- 2-(Hydroxymethyl)-1,4,6-trioxaspiro[4.6]undecane
Uniqueness
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane is unique due to its specific combination of a bromomethyl group and a spiro ring system with three oxygen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, which are not found in its analogs with different substituents or ring compositions. The presence of the bromomethyl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Propriétés
| 84298-08-8 | |
Formule moléculaire |
C9H15BrO3 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H15BrO3/c10-6-8-7-12-9(13-8)4-2-1-3-5-11-9/h8H,1-7H2 |
Clé InChI |
GGUKQDWBRZPOCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(OCC1)OCC(O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/no-structure.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)






![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)

